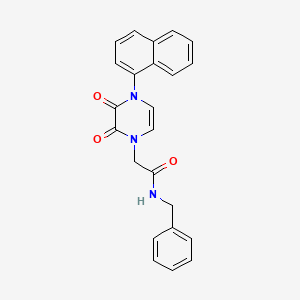

N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

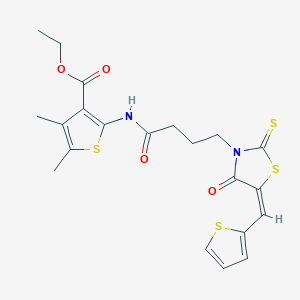

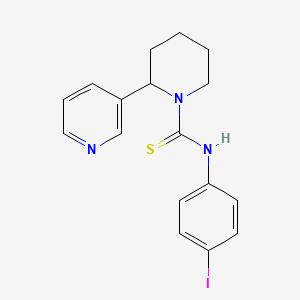

“N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide” is a complex organic compound. It contains a benzyl group, a naphthalene ring, a pyrazine ring, and an acetamide group . These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This compound, like other organic compounds, would likely undergo various chemical reactions depending on the conditions. These could include substitution reactions, addition reactions, or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Thermoelectric and Transistor Applications

N-type fused lactam semiconducting polymers, which include structures similar to N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, have been synthesized for use in thermoelectric and transistor applications. These polymers, created through a transition-metal-free aldol polycondensation, demonstrate high efficiency and environmental friendliness. The study highlights the role of central acene core size modulation in optimizing electronic performance for these applications, with certain polymers displaying among the highest power factors reported for n-type materials (Chen et al., 2020).

Antimicrobial and Antiproliferative Activities

Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, related to the core structure of interest, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. The research found certain derivatives to be potent against HCT-116 cancer cells, indicating the potential for therapeutic applications in cancer treatment (Mansour et al., 2020).

Environmental Biodegradation

Naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4, which may interact with compounds similar to N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, can oxidize toluene and ethylbenzene to various products. This enzyme's activity underscores the potential for bioremediation applications, particularly in the oxidative degradation of volatile organic compounds (Lee & Gibson, 1996).

Anti-Parkinson's Screening

Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have been synthesized and evaluated for their anti-Parkinson's activity. This research suggests the potential of such compounds in developing new treatments for Parkinson's disease, highlighting significant anti-Parkinson's activity in experimental models (Gomathy et al., 2012).

Computational and Pharmacological Evaluation

Heterocyclic novel derivatives, including structures similar to the compound of interest, have been computationally and pharmacologically evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research points to the versatility of these compounds in medicinal chemistry, offering insights into their potential therapeutic uses (Faheem, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-21(24-15-17-7-2-1-3-8-17)16-25-13-14-26(23(29)22(25)28)20-12-6-10-18-9-4-5-11-19(18)20/h1-14H,15-16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCBNYGDKOHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2655960.png)

![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)

![3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2655967.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2655975.png)

![5-chloro-2-methoxy-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2655976.png)

![6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2655977.png)

![2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2655978.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2655979.png)